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Compound of Interest

Compound Name:

4-[(4-

Chlorophenoxy)methyl]piperidine-

d4

Cat. No.: B1153286 Get Quote

In-Depth Technical Guide: 4-[(4-
Chlorophenoxy)methyl]piperidine-d4
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on 4-[(4-
Chlorophenoxy)methyl]piperidine-d4. It is important to note that this is a highly specific,

isotopically labeled compound, likely available only through custom synthesis. As such,

comprehensive public data on its specific physical properties, experimental protocols, and

biological activities are limited. This guide provides foundational information and infers potential

characteristics and applications based on its chemical structure and data on related, non-

deuterated analogs.

Core Chemical Profile
4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a deuterated form of 4-[(4-

Chlorophenoxy)methyl]piperidine. The deuterium labeling is on the phenyl ring, which makes it

a valuable tool for specific analytical and research applications, particularly in mass

spectrometry-based assays.

Chemical Identity
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Property Value

IUPAC Name
4-[(4-chloro-2,3,5,6-

tetradeuteriophenoxy)methyl]piperidine

CAS Number 63608-33-3[1]

Molecular Formula C₁₂D₄H₁₂ClNO

Molecular Weight 229.739 g/mol

Accurate Mass 229.117

Structural Information
SMILES:[2H]c1c([2H])c(OCC2CCNCC2)c([2H])c([2H])c1Cl

InChI:InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-

9H2/i1D,2D,3D,4D

Physicochemical Properties (Predicted)
Due to the custom-synthesis nature of this compound, experimentally determined physical

properties such as melting point, boiling point, and solubility are not readily available in public

literature. The data for the non-deuterated analog, 4-(4-Chlorophenoxy)piperidine, is also not

extensively published, further limiting direct comparison. However, general characteristics can

be inferred.

Property Predicted Value/Characteristic

Appearance
Likely a solid at room temperature, similar to

related piperidine derivatives.

Solubility

Expected to be soluble in organic solvents such

as methanol, ethanol, and DMSO. Solubility in

water is likely to be low.

Storage Conditions

Should be stored in a cool, dry, and well-

ventilated area, away from strong oxidizing

agents.
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Synthesis and Manufacturing
Detailed, publicly available synthesis protocols for 4-[(4-Chlorophenoxy)methyl]piperidine-
d4 are not available. Its status as a "custom synthesis" product indicates that it is produced on-

demand for specific research purposes.

A potential synthetic pathway can be conceptualized as a multi-step process, which would be a

logical workflow for a custom synthesis laboratory.

Caption: A potential synthetic workflow for 4-[(4-Chlorophenoxy)methyl]piperidine-d4.

Potential Applications in Research and Drug
Development
The primary utility of deuterated compounds like 4-[(4-Chlorophenoxy)methyl]piperidine-d4
lies in their application as internal standards for quantitative analysis using mass spectrometry.

Use as an Internal Standard
In pharmacokinetic (PK) and pharmacodynamic (PD) studies, a stable isotope-labeled version

of the analyte is the gold standard for an internal standard. Its key advantages include:

Similar Chemical and Physical Properties: It behaves almost identically to the non-

deuterated analyte during sample extraction, chromatography, and ionization.

Mass Difference: The mass difference allows the mass spectrometer to distinguish between

the analyte and the internal standard.

Improved Accuracy and Precision: It effectively corrects for variations in sample preparation

and instrument response.

The following diagram illustrates the logical relationship of its use in a typical bioanalytical

workflow.

Caption: Use of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 in a bioanalytical workflow.

Potential Biological Activity (Inferred)
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While no specific biological data exists for the deuterated compound, the core structure is

related to compounds with known biological activities. For instance, various

(phenoxymethyl)piperidine derivatives have been investigated for their potential as dopamine

D4 receptor antagonists.

It is plausible that the non-deuterated parent compound could be under investigation as a

therapeutic agent, and the deuterated version was synthesized to support its development

through bioanalytical studies. The following diagram depicts a simplified signaling pathway

where a D4 receptor antagonist might act.
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Caption: Hypothetical interaction with the Dopamine D4 receptor signaling pathway.

Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-[(4-Chlorophenoxy)methyl]piperidine-d4
is not publicly available. However, based on the safety data for related piperidine compounds,

the following precautions should be observed:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,

eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry place.

Toxicity: The toxicological properties have not been fully investigated. Assume the compound

is potentially hazardous and handle it with care.

Conclusion
4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a specialized chemical tool, primarily of interest

to researchers in drug metabolism and pharmacokinetics (DMPK) and bioanalytical chemistry.

While detailed experimental data is not in the public domain, its structure strongly suggests its

role as an internal standard in the quantitative analysis of its non-deuterated analog. Further

research into the biological activity of the parent compound would be necessary to fully

understand the context of this deuterated molecule's synthesis and use. Researchers requiring

this compound will likely need to engage with custom synthesis service providers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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